propan-2-yl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a methoxybenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone. The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the triazole intermediate.
The final step involves the esterification of the benzoic acid derivative with isopropyl alcohol under acidic conditions to form the benzoate ester. The overall reaction conditions require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific reducing agents.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated methoxybenzyl derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its triazole ring.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with an oxadiazole ring instead of a triazole ring.
Isopropyl 3-[({[5-(4-methoxybenzyl)-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate: Similar structure but with different substituents on the triazole ring.
Uniqueness
The uniqueness of propan-2-yl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring and methoxybenzyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl 3-[[2-[[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14(2)30-21(28)16-5-4-6-17(12-16)23-20(27)13-31-22-24-19(25-26-22)11-15-7-9-18(29-3)10-8-15/h4-10,12,14H,11,13H2,1-3H3,(H,23,27)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRFKIQRKALCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NNC(=N2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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